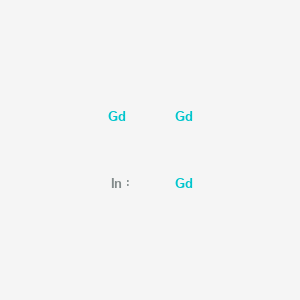
Gadolinium--indium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–indium (3/1) is an intermetallic compound composed of gadolinium and indium in a 3:1 atomic ratio. This compound is part of the rare-earth metal alloys, which are known for their unique magnetic, electronic, and structural properties. Gadolinium is a lanthanide element with significant magnetic properties, while indium is a post-transition metal known for its malleability and ability to form alloys.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadolinium–indium (3/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct reaction of gadolinium and indium metals in a controlled atmosphere. The metals are heated to a temperature where they can react to form the desired intermetallic compound. The reaction typically occurs in a vacuum or inert gas environment to prevent oxidation.
Industrial Production Methods: In industrial settings, gadolinium–indium (3/1) is produced using high-purity gadolinium and indium metals. The metals are melted together in an induction furnace under a protective atmosphere. The molten alloy is then cast into molds and allowed to cool slowly to form the intermetallic compound. The resulting material is then subjected to various heat treatments to achieve the desired phase and microstructure.
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium–indium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, gadolinium–indium (3/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Substitution: Gadolinium–indium (3/1) can participate in substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Metallic gadolinium and indium.
Substitution: Various intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Gadolinium–indium (3/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance magnets, electronic devices, and advanced materials for aerospace and defense applications.
Mécanisme D'action
The mechanism by which gadolinium–indium (3/1) exerts its effects is primarily related to its magnetic and electronic properties. Gadolinium’s unpaired electrons contribute to its strong magnetic moment, making it useful in applications requiring high magnetic susceptibility. The compound’s ability to form stable alloys with indium enhances its structural integrity and resistance to corrosion. These properties are leveraged in various technological and medical applications.
Comparaison Avec Des Composés Similaires
Gadolinium–aluminum (3/1): Similar magnetic properties but different structural characteristics.
Gadolinium–gallium (3/1): Comparable in terms of magnetic susceptibility but varies in electronic properties.
Gadolinium–tin (3/1): Shares some magnetic properties but differs in chemical reactivity and stability.
Uniqueness: Gadolinium–indium (3/1) is unique due to its combination of gadolinium’s magnetic properties and indium’s malleability and alloy-forming ability. This combination results in a compound with exceptional magnetic, electronic, and structural properties, making it suitable for a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
12064-67-4 |
|---|---|
Formule moléculaire |
Gd3In |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
gadolinium;indium |
InChI |
InChI=1S/3Gd.In |
Clé InChI |
IZMDFWKFKQNRAJ-UHFFFAOYSA-N |
SMILES canonique |
[In].[Gd].[Gd].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















